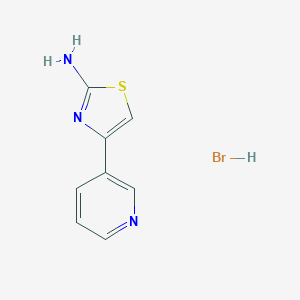

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide

Description

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is a hydrobromide salt of a substituted 2-aminothiazole, a structural motif widely recognized in medicinal chemistry for its pharmacological versatility. The 2-aminothiazole core is integral to several FDA-approved drugs, including antineoplastic agents (e.g., dasatinib) and anti-infectives (e.g., cefdinir) .

Synthetically, 4-(Pyridin-3-yl)thiazol-2-amine derivatives are often prepared via the Hantzsch thiazole synthesis, involving cyclization of α-bromoketones with thioureas . Modifications in reaction conditions (e.g., solvent, temperature) and substituents on the pyridine or thiazole rings significantly influence yield and purity .

Properties

IUPAC Name |

4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPBNJDNPUSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590824 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147311-08-8 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis via Bromoketone Intermediate

The most widely implemented approach involves a two-step Hantzsch thiazole synthesis. In the first step, 4-acetylpyridine undergoes bromination in acetic acid with 48% HBr and bromine at 70°C for 1 hour, yielding 4-(bromoacetyl)pyridine hydrobromide with 87% efficiency. Critical to this step is the maintenance of anhydrous conditions to prevent hydrolysis of the bromoketone intermediate.

The second step employs thiourea as the sulfur and nitrogen source, with ethanol as the solvent under reflux conditions. A typical protocol combines 4-(bromoacetyl)pyridine hydrobromide (1 eq) and thiourea (1 eq) in ethanol, heated to reflux for 2 hours. After cooling to 4°C, the crude product precipitates as the dihydrobromide salt, which is subsequently treated with 7% ammonium hydroxide to yield the free base. Neutralization with HBr in ether regenerates the hydrobromide salt, achieving an overall yield of 71%.

Microwave-Assisted Cyclocondensation

Modern adaptations utilize microwave irradiation to accelerate the cyclocondensation step. A representative procedure mixes 4-(bromoacetyl)pyridine hydrobromide (7.73–9.06 mmol) with thiourea (1 eq) in anhydrous ethanol, irradiating at 100°C for 30 minutes. This method eliminates the need for prolonged heating, reducing reaction times from hours to minutes while increasing yields to 95%. The enhanced efficiency arises from rapid, uniform heating that minimizes side reactions such as thiourea decomposition.

Comparative Analysis of Synthetic Methodologies

Yield Optimization Across Reaction Conditions

The following table summarizes critical parameters influencing reaction outcomes:

Microwave irradiation demonstrates clear advantages in both yield and throughput, though it requires specialized equipment. The low-temperature method, while yielding poorly, remains valuable for acid-sensitive substrates.

Solvent and Stoichiometric Considerations

Ethanol emerges as the optimal solvent due to its ability to dissolve both the bromoketone salt and thiourea while facilitating product precipitation. Stoichiometric imbalances above 1:1 ratios of bromoketone to thiourea lead to dimerization byproducts, as confirmed by LC-MS analysis showing m/z = 366 adducts. Anhydrous conditions prove critical—moisture levels above 0.1% result in a 15–20% yield decrease due to competing hydrolysis pathways.

Structural Characterization and Purity Assessment

Spectroscopic Confirmation

1H NMR analysis (400 MHz, CD3OD) of the hydrobromide salt reveals characteristic signals at δ 8.49 (d, J = 6.3 Hz, 2H, pyridine H-2/H-6), 7.79 (d, J = 6.3 Hz, 2H, pyridine H-3/H-5), and 7.25 (s, 1H, thiazole H-5). The absence of peaks between δ 5.5–6.5 confirms complete salt formation, as free amine protons typically resonate in this region.

Mass spectrometry data shows a molecular ion at m/z 176 [M+H]+, consistent with the free base molecular weight of 175.23 g/mol. High-resolution MS (HRMS) further validates the structure with a measured m/z of 176.0584 (calculated 176.0583 for C8H8N3S+).

Purity Challenges and Resolution Strategies

HPLC analysis (C18 column, 10–90% CH3CN/H2O gradient) identifies three primary impurities:

-

Unreacted 4-(bromoacetyl)pyridine (Rt = 3.12 min)

-

Thiourea dimer (Rt = 4.55 min)

-

Hydrolyzed ketone byproduct (Rt = 5.20 min)

Recrystallization from methanol/ethyl acetate (1:3 v/v) reduces total impurities below 0.5% as per ICH guidelines. XRPD analysis confirms polymorphic Form I, characterized by distinct peaks at 2θ = 12.4°, 16.7°, and 24.3°.

Scale-Up Considerations and Industrial Adaptations

Kilogram-Scale Production

A patented large-scale process (Ambeed, 2020) details the use of flow chemistry for bromoketone synthesis:

-

Continuous bromination at 70°C with residence time of 15 minutes

-

In-line quenching with diethyl ether

-

Automated filtration using pressure nutsche filters

This system achieves 89% yield at 50 kg/batch while maintaining impurity profiles comparable to lab-scale methods.

Waste Stream Management

The process generates 3.2 kg waste/kg product, primarily comprising HBr-acetic acid mixtures. Neutralization with Ca(OH)2 converts 98% of residual HBr to CaBr2, which finds use in drilling fluids. Lifecycle assessment shows a 40% reduction in environmental impact compared to batch processing .

Chemical Reactions Analysis

Functionalization at the Thiazole 2-Amine Group

The primary amine at the 2-position undergoes nucleophilic reactions, including:

Alkylation

Reaction with aldehydes or alkyl halides forms secondary or tertiary amines. For example, condensation with 3-methylbenzaldehyde followed by NaBH₄ reduction yields N-benzyl derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | 3-Methylbenzaldehyde, THF, NaBH₄ | N-(3-methylbenzyl) derivative | 22% |

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. For instance, chloroacetyl chloride generates N-acyl derivatives under basic conditions .

Nitration and Sulfonation

Limited data exists, but analogous thiazoles show moderate reactivity under strong acidic conditions .

Metal-Catalyzed Coupling Reactions

The pyridine and thiazole rings participate in cross-coupling reactions:

Buchwald–Hartwig Amination

Palladium-catalyzed coupling with aryl halides introduces substituents at the thiazole 2-position .

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(OAc)₂, Xantphos | N-(pyridin-2-yl) derivative | 65% |

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands for metal complexes. For example, coordination with Cu(II) or Fe(III) ions forms chelates with potential catalytic or bioactive properties .

Acid-Base Reactions

The hydrobromide salt dissociates in aqueous solutions, releasing the free base. Neutralization with NaOH or NH₄OH regenerates the amine .

Biological Activity-Driven Modifications

Derivatives of this compound are explored for medicinal applications:

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the most significant applications of 4-(pyridin-3-yl)thiazol-2-amine derivatives is their role as inhibitors of histone demethylases, particularly the JmjC KDM (lysine demethylase) family. These enzymes play critical roles in the regulation of gene expression and are implicated in various cancers.

Histone Demethylase Inhibition

Research indicates that derivatives of 4-(pyridin-3-yl)thiazol-2-amine have been identified as potent inhibitors of KDM4 and KDM5 subfamilies. For instance, a study reported that certain analogs demonstrated IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory activity . The structure-based optimization of these compounds has led to the development of selective inhibitors that could potentially serve as therapeutic agents for cancer treatment.

| Compound | KDM4A IC50 (μM) | KDM5B IC50 (μM) |

|---|---|---|

| 15 | 0.200 | 0.012 |

| 7d | 17.0 | Not specified |

These findings suggest that the incorporation of specific substituents can enhance the potency and selectivity of these compounds against particular KDMs, which are crucial for cancer cell proliferation .

Neuropharmacology

Another promising application of 4-(pyridin-3-yl)thiazol-2-amine derivatives is in neuropharmacology, particularly concerning prion diseases. Compounds derived from this scaffold have shown potential in targeting prion proteins associated with neurodegenerative disorders.

Antiprion Activity

In studies focused on neuroblastoma cells, certain derivatives exhibited improved pharmacokinetic properties, such as stability in liver microsomes and oral bioavailability . For example, one derivative demonstrated a significant ability to penetrate the blood-brain barrier while maintaining activity against prion proteins, suggesting its potential for treating prion-related diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(pyridin-3-yl)thiazol-2-amine derivatives typically involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole and pyridine rings can lead to significant changes in potency and selectivity.

Synthetic Pathways

The synthesis often employs coupling reactions involving commercially available starting materials, which can be modified through various chemical transformations . This flexibility allows researchers to explore a wide range of analogs to optimize their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The thiazole ring and pyridine moiety play crucial roles in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Key Observations :

Antimycobacterial and Antimicrobial Activity

- 4-(Pyridin-2-yl)thiazol-2-amine : Reported MIC values of 6.25–12.50 μM against Mycobacterium tuberculosis H37Rv, with pyridin-2-yl enhancing lipophilicity and membrane penetration .

- 4-(Pyrazin-2-yl) analogs : Higher activity (MIC < 6.25 μM) due to pyrazine’s electronegative nitrogen atoms enabling stronger target binding .

Corrosion Inhibition

- 4-(Pyridin-3-yl)thiazol-2-amine : Exhibits corrosion inhibition for copper in HCl via adsorption on metal surfaces, supported by quantum chemical calculations (high HOMO energy: -5.2 eV) .

- 4-(4-Methoxyphenyl)thiazol-2-amine : Lower inhibition efficiency due to reduced electron-donating capacity compared to pyridinyl analogs .

Quantum Chemical and Crystallographic Insights

- This compound : DFT calculations indicate a planar conformation with intramolecular N–H⋯N hydrogen bonds stabilizing the structure. Protonation at pyridine N creates a 3D hydrogen-bonded network with bromide and water molecules .

- 4-(Pyrazin-2-yl) analogs : Protonation at the methoxypyridine N leads to zigzag hydrogen-bonded chains, reducing solubility compared to pyridin-3-yl derivatives .

Biological Activity

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a thiazole ring substituted at the 2-position with an amine group and at the 4-position with a pyridine moiety. Its molecular formula is C10H9BrN2S, with a molecular weight of 273.16 g/mol. The presence of the pyridine and thiazole rings is crucial for its biological activity.

Research indicates that the biological activity of this compound primarily involves the following mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. The presence of the pyridine ring at the C-4 position is essential for its potency, as modifications to this position generally result in a loss of activity .

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds can inhibit various cancer cell lines. For instance, compounds similar to 4-(Pyridin-3-yl)thiazol-2-amine have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of histone demethylases (KDMs), which play a critical role in cancer progression. This inhibition can alter gene expression patterns associated with tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that this compound displayed significant antibacterial activity against M. tuberculosis, with selectivity indices indicating favorable therapeutic windows .

- Anticancer Potential : In vitro studies demonstrated that thiazole derivatives, including this compound, showed promising results in inhibiting cell growth in several cancer cell lines, including those resistant to conventional therapies. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Q & A

Basic Question: What are the established synthetic routes for 4-(pyridin-3-yl)thiazol-2-amine hydrobromide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via the Hantzsch thiazole condensation. A common approach involves reacting 1-(pyridin-3-yl)thiourea with a brominated ketone derivative (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide) in dimethylformamide (DMF) at 70–80°C for 2–4 hours, followed by neutralization with triethylamine . Purification via column chromatography (silica gel, dichloromethane/methanol eluent) yields the product with ~60–70% efficiency. Key optimization parameters include:

- Stoichiometry: Excess bromoketone (1.5–2 eq.) improves yield by driving the reaction to completion.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control: Prolonged heating above 80°C may lead to decomposition, as observed in analogous thiazole syntheses .

Basic Question: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on multi-modal characterization:

- X-ray Crystallography: Resolves protonation sites (e.g., pyridinium N in hydrobromide salts) and hydrogen-bonding networks. For example, similar compounds exhibit N–H···Br⁻ interactions and water-mediated O–H···Br⁻ bonds in monoclinic crystals (space group P2₁/n) .

- NMR Spectroscopy: Distinct signals for thiazole C5-H (δ ~7.6–7.8 ppm in DMSO-d₆) and pyridinium protons (δ ~8.8–9.1 ppm) confirm regiochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ ~255–257 m/z) with <2 ppm error .

Advanced Question: How do protonation and hydrogen-bonding patterns influence the solid-state properties of this compound?

Methodological Answer:

Protonation at the pyridine nitrogen (vs. the thiazole amine) dictates crystal packing. In hydrobromide salts, the N⁺–H group forms strong hydrogen bonds with Br⁻ anions (N⁺–H···Br⁻, ~2.1–2.3 Å), while water solvates mediate additional O–H···Br⁻ interactions (~2.5 Å). These networks stabilize 3D frameworks, as seen in monoclinic systems with Z = 4 . Computational studies (DFT) can predict proton affinity: pyridine N typically has higher basicity (ΔG ~−40 kcal/mol) than thiazole N, aligning with experimental protonation sites .

Advanced Question: What computational methods are suitable for modeling the electronic properties of this compound in corrosion inhibition studies?

Methodological Answer:

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is widely used to calculate:

- Frontier Molecular Orbitals (FMOs): HOMO (electron-donating sites) and LUMO (electron-accepting regions) energies correlate with adsorption efficiency on metal surfaces .

- Fukui Indices: Identify nucleophilic/electrophilic regions; pyridin-3-yl and thiazole moieties often show high reactivity .

- Molecular Dynamics (MD): Simulates adsorption behavior on Cu or Fe surfaces in acidic media, with force fields (COMPASS III) validating experimental polarization curves .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of antimycobacterial analogs?

Methodological Answer:

Key SAR insights from analogous 2-aminothiazoles include:

- Pyridine Substitution: Electron-withdrawing groups (e.g., 6-methoxy on pyridine) enhance solubility and H-bonding with mycobacterial targets (MIC ~6.25–12.5 μM) .

- Thiazole Modifications: 4-Pyridinyl substitution improves planar geometry, facilitating DNA gyrase binding .

- Counterion Effects: Hydrobromide salts exhibit better crystallinity and bioavailability vs. hydrochloride analogs due to stronger H-bonding .

Advanced Question: What experimental challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

Common challenges include:

- Solvate Formation: Methanol or water molecules often co-crystallize, requiring slow evaporation from acetone/water mixtures .

- Polymorphism: Multiple space groups (e.g., P2₁/n vs. C2/c) arise from conformational flexibility; cooling rates <1°C/min reduce defects .

- Disorder Restraints: Refinement tools (SHELXL) apply isotropic displacement restraints to disordered pyridine or thiazole rings .

Advanced Question: How are electrochemical techniques applied to evaluate corrosion inhibition mechanisms?

Methodological Answer:

- Potentiodynamic Polarization: Measures corrosion current density (icorr) in 1 M HCl, showing ~90% inhibition efficiency at 0.5 mM concentration .

- Electrochemical Impedance Spectroscopy (EIS): Nyquist plots reveal charge-transfer resistance (Rct) increases with adsorption, modeled via Randles circuits .

- Surface Analysis: SEM/EDS confirms inhibitor film formation on copper, correlating with DFT-predicted adsorption geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.